2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring and a difluoroethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluoroethyl-substituted phenylboronic acid with a dioxaborolane precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the phenylboronic acid derivative reacts with a halogenated dioxaborolane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Cyclohexyl derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential in the development of new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron center and the difluoroethyl group. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required .
Properties
IUPAC Name |
2-[3-(2,2-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O2/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8,12H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGZXKZVPBQKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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